2-amino-3-(4-fluorobenzoyl)-N-[3-(trifluoromethyl)phenyl]indolizine-1-carboxamide
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Overview
Description
The compound “2-amino-3-(4-fluorobenzoyl)-N-[3-(trifluoromethyl)phenyl]indolizine-1-carboxamide” is a complex organic molecule. It contains an indolizine core, which is a bicyclic compound consisting of a fused pyridine and pyrrole ring. The molecule also contains a fluorobenzoyl group and a trifluoromethylphenyl group, which are likely to influence its physical and chemical properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. The presence of fluorine atoms could increase its stability and influence its interactions with other molecules .Scientific Research Applications
Photoluminescent Materials
6-Amino-8-cyanobenzo[1, 2-b]indolizines, related to the queried compound, have been identified as a new class of photoluminescent materials. They exhibit reversible pH-dependent optical properties, including a dramatic blue shift in fluorescence emission upon protonation, which differs from the anticipated N-protonation. This offers potential applications in optical and pH-responsive materials (Outlaw et al., 2016).
Antitumor Activity
Indolizine derivatives, closely related to the compound , have demonstrated significant antitumor activity. For example, 3-Amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide has shown inhibition of the proliferation of various cancer cell lines (Hao et al., 2017).
Cytotoxicity Against Cancer Cells
Compounds like 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides, which share structural features with the queried compound, have been synthesized and evaluated for cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, indicating potential in cancer therapy (Hassan et al., 2014).
Synthesis of Fluorinated Pyrazoles
The synthesis of fluorinated pyrazoles, such as 3-amino-4-fluoropyrazoles, which are related to the queried compound, has been explored for their potential as building blocks in medicinal chemistry, particularly due to their functional groups that allow further functionalization (Surmont et al., 2011).
Anti-Cancer and Antimicrobial Agents
Novel derivatives of indolizine, such as (4-Fluorophenyl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)indolizin-3-yl)methanone, have been synthesized and evaluated for their anti-cancer and antimicrobial activities. This indicates the potential use of such compounds in treating various diseases, including cancer (Naik et al., 2022).
Future Directions
Properties
IUPAC Name |
2-amino-3-(4-fluorobenzoyl)-N-[3-(trifluoromethyl)phenyl]indolizine-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15F4N3O2/c24-15-9-7-13(8-10-15)21(31)20-19(28)18(17-6-1-2-11-30(17)20)22(32)29-16-5-3-4-14(12-16)23(25,26)27/h1-12H,28H2,(H,29,32) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNNFYVBLXIVNDL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(N2C=C1)C(=O)C3=CC=C(C=C3)F)N)C(=O)NC4=CC=CC(=C4)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15F4N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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